Methyltetrazine-amino-PEG8-CH2CH2COONHS

CAS No.:

Cat. No.: VC18804294

Molecular Formula: C34H50N6O13

Molecular Weight: 750.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H50N6O13 |

|---|---|

| Molecular Weight | 750.8 g/mol |

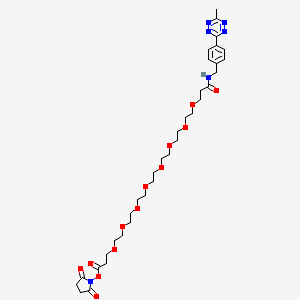

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C34H50N6O13/c1-27-36-38-34(39-37-27)29-4-2-28(3-5-29)26-35-30(41)8-10-45-12-14-47-16-18-49-20-22-51-24-25-52-23-21-50-19-17-48-15-13-46-11-9-33(44)53-40-31(42)6-7-32(40)43/h2-5H,6-26H2,1H3,(H,35,41) |

| Standard InChI Key | AJQJOWHXALOLIC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Introduction

Structural Characteristics and Molecular Architecture

Core Chemical Composition

Methyltetrazine-amino-PEG8-CH2CH2COONHS (C34H50N6O13) possesses a molecular weight of 750.8 g/mol, with its IUPAC name delineating the precise arrangement of functional groups: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate. The structure features three distinct regions:

-

Methyltetrazine headgroup: A 6-methyl-1,2,4,5-tetrazine aromatic system providing bioorthogonal reactivity.

-

PEG8 spacer: An octaethylene glycol chain conferring hydrophilicity and steric flexibility.

-

NHS ester terminus: A reactive succinimidyl ester enabling amine-selective conjugation.

The Standard InChIKey AJQJOWHXALOLIC-UHFFFAOYSA-N confirms the compound's unique stereochemical identity.

Physicochemical Properties

Critical solubility and stability parameters derive from the compound's amphiphilic design:

The PEG8 spacer reduces aggregation propensity compared to shorter PEG variants, while maintaining efficient conjugation kinetics .

Synthetic Methodology and Purification

Stepwise Assembly

Industrial-scale synthesis follows a three-stage convergent approach:

-

Tetrazine Core Synthesis

-

6-Methyl-1,2,4,5-tetrazine is prepared via cyclocondensation of nitriles with hydrazine, followed by methylation using dimethyl sulfate.

-

-

PEG8 Linker Functionalization

-

Final Conjugation

Purification Challenges

Critical impurities removed through orthogonal chromatography:

-

Size-Exclusion Chromatography: Removes PEG chain length variants (RSD <2% for n=8)

-

Ion-Exchange Chromatography: Eliminates unreacted NHS esters (purity >98%)

-

RP-HPLC: Final polishing to >99% chemical purity

Bioconjugation Mechanisms and Kinetic Profiling

Dual Reactivity Pathways

The compound enables sequential or simultaneous conjugation through two distinct mechanisms:

-

NHS-Amine Coupling

-

Reaction with lysine ε-amines (k = 0.15 M⁻¹s⁻¹ at pH 8.5)

-

Forms stable amide bonds resistant to hydrolysis

-

-

Inverse Electron-Demand Diels-Alder (IEDDA)

Orthogonality Studies

Competition experiments demonstrate >95% fidelity when performing sequential:

Cross-reactivity with endogenous amines is mitigated by the PEG8 spacer's steric shielding effect .

Therapeutic and Diagnostic Applications

Targeted Drug Delivery Systems

Case Study: HER2+ Breast Cancer Therapy

-

Conjugation of trastuzumab to MMAE payload via Methyltetrazine-amino-PEG8-CH2CH2COONHS:

-

Drug-to-Antibody Ratio (DAR): 3.8 ± 0.2

-

Plasma Stability: 92% intact conjugate at 72 h

-

Tumor Accumulation: 2.7-fold increase vs. non-targeted control

-

Multimodal Imaging Probes

A recent innovation combines PET and fluorescent labels using the compound's dual functionality:

-

NHS ester conjugates Cy5.5 dye to albumin (λem = 694 nm)

-

Tetrazine labels ⁶⁸Ga-TCO complexes for PET imaging

Analytical Characterization Techniques

Quality Control Protocols

Batch-to-batch consistency is ensured through:

-

MALDI-TOF MS: Verifies molecular weight (avg. 750.8 ± 1.2 Da)

-

¹H-NMR: Quantifies PEG spacer integrity (δ 3.6 ppm, integral for 32H)

-

HPLC-UV: Assesses free NHS ester content (<0.5% w/w)

Stability Profiling

Accelerated degradation studies reveal:

-

Thermal Stability: Decomposition onset at 78°C (TGA-DSC)

-

Photooxidation Resistance: 85% intact after 24 h UV exposure

Industrial Scale-Up and Regulatory Considerations

Manufacturing Challenges

Key issues addressed in GMP production:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume